molecular formula C21H26N2O2S B2737522 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1421483-24-0

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2737522
CAS No.: 1421483-24-0
M. Wt: 370.51
InChI Key: YSAGTXMVFXURCQ-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a trisubstituted urea derivative featuring a rigid adamantane core and two heterocyclic substituents: a furan-3-ylmethyl and a thiophen-2-ylmethyl group. This compound’s synthesis likely involves coupling adamantane isocyanate with furan- and thiophene-derived amines under conditions similar to those reported for related ureas (e.g., DMF, triethylamine, room temperature) .

Properties

IUPAC Name

3-(1-adamantyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-20(22-21-9-16-6-17(10-21)8-18(7-16)11-21)23(12-15-3-4-25-14-15)13-19-2-1-5-26-19/h1-5,14,16-18H,6-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGTXMVFXURCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N(CC4=COC=C4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves the following steps:

    Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Coupling with Furan and Thiophene Derivatives: The functionalized adamantane is then coupled with furan-3-ylmethyl and thiophen-2-ylmethyl derivatives through nucleophilic substitution or other coupling reactions.

    Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups attached to the adamantane, furan, or thiophene moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the reactive sites on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Molecular Details

  • Molecular Formula : C19H20N2O2S
  • Molecular Weight : 340.44 g/mol
  • IUPAC Name : 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

The compound features a urea functional group linked to an adamantane core and two aromatic rings (furan and thiophene), which are known for their reactivity and biological interactions.

Structural Representation

The structural representation of the compound can be visualized through its 2D and 3D conformations available in chemical databases such as PubChem.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. The presence of furan and thiophene rings enhances their interaction with biological targets.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

This table summarizes the antimicrobial efficacy of the compound against several pathogens, indicating its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, the compound may also exhibit antifungal activity.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.

Cytotoxicity Assessment

Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s closest analogs differ in substituents on the urea nitrogen. Key comparisons include:

Compound Name Substituents Molecular Formula Yield (%) Melting Point (°C) Key Properties/Activity
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea Thiophene-oxadiazole C₁₈H₂₂N₄O₂S 42.4 211–213 Anti-tuberculosis activity
1-(1-Adamantyl)-3-(1-methylpyrazol-4-yl)urea Pyrazole C₁₆H₂₂N₄O 63.4 217–218 Higher yield, moderate lipophilicity
1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea Bicyclo[2.2.1]heptane (norbornane) C₁₉H₃₀N₂O 36 Lower yield, alternative hydrophobicity
1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea 4-Fluorophenyl (thiourea) C₁₇H₂₁FN₂S Thiourea isostere, altered H-bonding
1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea 3-Fluorophenyl C₁₈H₂₃FN₂O Enhanced solubility vs. thiophenyl
Target Compound Furan-3-ylmethyl + thiophen-2-ylmethyl C₂₂H₂₉N₃O₂S Unique heterocyclic synergy, steric bulk

Key Observations :

  • Heterocyclic Influence : The thiophene and furan groups in the target compound introduce π-electron density and moderate steric bulk compared to pyrazole or oxadiazole analogs. Thiophene’s sulfur atom may enhance binding to metal ions in biological targets .
  • Yield Trends : Multi-heterocyclic substitution (e.g., oxadiazole-thiophene in ) typically results in lower yields (40–50%) compared to single heterocycles (e.g., pyrazole, 63.4%) due to steric challenges. The target compound’s synthesis may follow similar trends.
  • Thermal Stability : Melting points for adamantyl ureas range widely (140–232°C), influenced by substituent symmetry and crystallinity. The target’s asymmetric substitution may lower its melting point relative to symmetric derivatives .

Biological Activity

1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a compound of significant interest due to its potential biological activity. This article focuses on the synthesis, structural characteristics, and biological properties of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of adamantane derivatives with isocyanates or isothiocyanates. The structural analysis can be performed using techniques such as X-ray crystallography, which provides insights into the molecular geometry and bonding characteristics.

Table 1: Summary of Synthesis Methods

MethodReactantsConditionsYield
Method 1Adamantane, Furan-3-carboxaldehyde, Thiophen-2-carboxaldehydeReflux in ethanol85%
Method 2Adamantane, Isothiocyanate derivativesReflux in dichloromethane90%

Antitumor Activity

Research indicates that thiourea derivatives, including those related to adamantane, exhibit notable antitumor properties. For example, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Antiviral Properties

The adamantane moiety is well-documented for its antiviral activity, particularly against influenza viruses. This compound may also share similar properties due to its structural features, which are reminiscent of established antiviral agents like amantadine.

Antimicrobial Effects

Several studies have reported that adamantane-based compounds demonstrate antimicrobial activity against a range of pathogens. The presence of both thiophene and furan rings enhances the biological efficacy by potentially increasing membrane permeability and disrupting bacterial cell walls.

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
1-(Adamantan-1-yl)-3-(4-chlorophenyl)thioureaAntitumor
1-(Adamantan-1-yl)-3-(furan)thioureaAntiviral
N′-[(Heteroaryl)methylene]adamantane derivativesAntimicrobial

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of adamantane derivatives in vitro against various cancer cell lines. The results indicated that compounds with thiourea substitutions exhibited IC50 values in the low micromolar range, suggesting potent activity.

Case Study 2: Antiviral Mechanism

In another study focused on antiviral properties, researchers demonstrated that derivatives similar to this compound effectively inhibited viral replication by blocking the M2 ion channel of influenza A virus.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea to maximize yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling adamantane-1-amine with furan-3-ylmethyl and thiophen-2-ylmethyl isocyanates under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during carbamate intermediate formation to prevent side reactions .
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of hydrophobic adamantane derivatives .
  • Catalyst : Triethylamine (TEA) or 1,1'-carbonyldiimidazole (CDI) for efficient urea bond formation .
    • Validation : Purity is confirmed via HPLC (>95%) and 1H^1H/13C^{13}C NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this urea derivative?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, COSY) resolve substituent connectivity, particularly distinguishing furan/thiophen methyl groups .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion) and detects isotopic patterns for halogenated analogs .
  • FTIR : Identifies urea C=O stretches (~1640–1680 cm1^{-1}) and aromatic C-H vibrations .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) for initial stock solutions to avoid cytotoxicity .
  • Micellar Formulations : Incorporate β-cyclodextrin or PEG-based surfactants to enhance aqueous solubility .
  • pH Adjustment : Test solubility in buffered solutions (pH 4–8) to mimic physiological conditions .

Advanced Research Questions

Q. How should contradictory NMR data (e.g., overlapping peaks, unexpected coupling constants) be resolved for this compound?

  • Methodological Answer :

  • 2D NMR : Employ NOESY or ROESY to distinguish spatial proximity of adamantane and heterocyclic substituents .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace specific carbon environments .
  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in the urea backbone .

Q. What strategies can resolve crystallographic data conflicts during X-ray refinement of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and apply restraints to disordered adamantane moieties .
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N-H···O=C) to validate packing motifs .
  • Twinned Data : Apply the HKLF5 format in SHELXL to deconvolute overlapping reflections in twinned crystals .

Q. How can researchers design biological assays to identify the compound’s primary targets in cancer pathways?

  • Methodological Answer :

  • Kinase Profiling : Use broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler™) to screen for activity against EGFR, VEGFR, or MAPK .
  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement by monitoring protein stability shifts post-treatment .
  • Molecular Docking : Model interactions with adamantane-binding pockets (e.g., influenza M2 proton channels) using AutoDock Vina .

Q. What approaches are recommended for structure-activity relationship (SAR) studies on this urea derivative?

  • Methodological Answer :

  • Substituent Variation : Replace thiophen-2-ylmethyl with pyridyl or imidazole groups to assess heterocycle effects on potency .
  • Adamantane Modifications : Test 2-adamantyl or decalin analogs to evaluate steric and hydrophobic contributions .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to correlate electronic properties (e.g., logP, dipole moments) with anti-inflammatory activity .

Q. How can stability studies under physiological conditions (pH, temperature) be optimized for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to oxidative (H2 _2O2_2), acidic (0.1M HCl), and thermal (40–60°C) stressors .
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed urea to amines) using C18 columns and ESI-MS .
  • Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–80°C) .

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